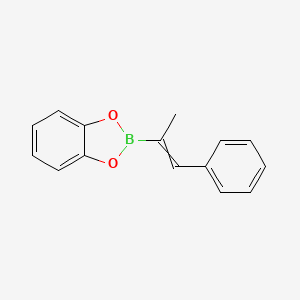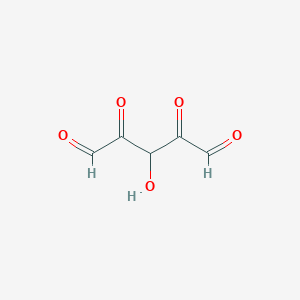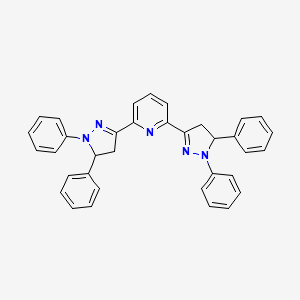![molecular formula C11H15N3S B12549268 N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine CAS No. 142270-80-2](/img/structure/B12549268.png)
N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine is a compound that features a benzimidazole ring, which is a well-known pharmacophore in medicinal chemistry. Benzimidazole derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the sulfanyl group and the amine functionality in this compound further enhances its potential for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with appropriate alkylating agents. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 2-chloro-2-methylpropane in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
化学反応の分析
Types of Reactions
N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various N-substituted benzimidazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may enhance binding affinity through additional interactions with the target molecule. This compound can interfere with cellular processes, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
N-(1H-Benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory activity.
N-benzimidazol-2yl benzamide analogues: Investigated as allosteric activators of human glucokinase for treating type-2 diabetes.
Ethyl (2-{[(1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl acetate: Explored for its antimicrobial properties.
Uniqueness
N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine is unique due to the combination of the benzimidazole ring, sulfanyl group, and amine functionality. This combination provides a versatile scaffold for chemical modifications and enhances its potential for diverse biological activities.
特性
CAS番号 |
142270-80-2 |
|---|---|
分子式 |
C11H15N3S |
分子量 |
221.32 g/mol |
IUPAC名 |
N-(1H-benzimidazol-2-ylsulfanyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H15N3S/c1-11(2,3)14-15-10-12-8-6-4-5-7-9(8)13-10/h4-7,14H,1-3H3,(H,12,13) |
InChIキー |
XWWKPJKHVPXZGD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NSC1=NC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)

![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)

![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)

![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)



![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
